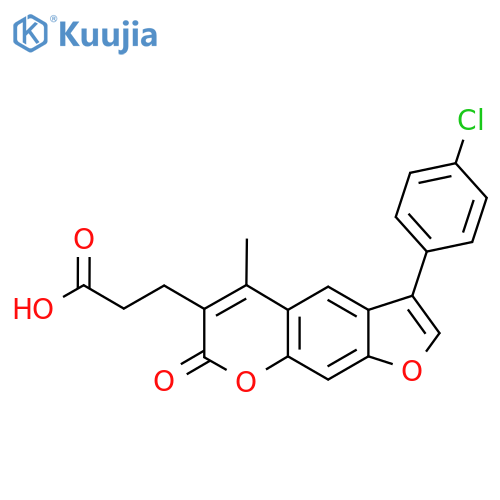Cas no 777857-52-0 (3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid)

777857-52-0 structure
商品名:3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid
CAS番号:777857-52-0
MF:C21H15ClO5
メガワット:382.793805360794
MDL:MFCD03660164
CID:4716952
3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
- MLS001165376
- SMR000540072
- 3-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid
- BDBM58376
- cid_1792822
- HMS2862G12
- STL456857
- 3-[3-(4-chlorophenyl)-7-keto-5-methyl-furo[3,2-g]chromen-6-yl]propionic acid
- 7H-furo[3,2-g][1]benzopyran-6-propanoic acid, 3-(4-chlorophenyl)-5-methyl-7-oxo-
- 3-[3
- 3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid
-
- MDL: MFCD03660164
- インチ: 1S/C21H15ClO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24)
- InChIKey: GMCMEYZNEXEIDX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=COC2=CC3=C(C=C21)C(C)=C(C(=O)O3)CCC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 637
- トポロジー分子極性表面積: 76.7
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C135935-2000mg |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 2g |
$ 505.00 | 2022-06-06 | ||
| abcr | AB417093-500 mg |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 500MG |
€151.00 | 2023-02-19 | ||
| abcr | AB417093-1 g |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 1 g |
€172.20 | 2023-07-19 | ||
| abcr | AB417093-500mg |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid; . |
777857-52-0 | 500mg |
€157.00 | 2025-02-18 | ||
| OTAVAchemicals | 1090601-1G |
3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 95% | 1G |
$150 | 2023-07-04 | |
| Ambeed | A775765-1g |
3-[3-(4-CHlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 95% | 1g |
$108.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386267-5g |
3-(3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid |
777857-52-0 | 95% | 5g |
¥3283.00 | 2024-04-29 | |
| A2B Chem LLC | BA35728-1g |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7h-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | >95% | 1g |
$384.00 | 2024-04-19 | |
| TRC | C135935-500mg |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 500mg |
$ 195.00 | 2022-06-06 | ||
| TRC | C135935-1000mg |
3-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid |
777857-52-0 | 1g |
$ 315.00 | 2022-06-06 |
3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
777857-52-0 (3-3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo3,2-gchromen-6-ylpropanoic acid) 関連製品
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 152840-81-8(Valine-1-13C (9CI))
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
